molecular formula C15H17N5 B2707042 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline CAS No. 258351-08-5

2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline

Katalognummer B2707042
CAS-Nummer: 258351-08-5
Molekulargewicht: 267.336
InChI-Schlüssel: TWTOWCQUMKUWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Several synthetic approaches have been explored to prepare this compound. One notable method involves the tandem C–N coupling/Boulton–Katritzky rearrangement process. In this approach, 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines react with 2-pyridyl trifluoromethanesulfonate, leading to the formation of [1,2,4]triazolo[1,5-a]pyridine derivatives. This method offers readily available starting materials and could be extended to the synthesis of leishmania CRK3 inhibitors .

Another efficient synthesis route involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, resulting in the formation of 2-thio[1,2,4]triazolo[1,5-c]quinazoline. The reaction proceeds via an in situ Dimroth-like rearrangement of the expected [4,3-c] system .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including reactions with aromatic aldehydes, active methylene compounds, and acetic anhydride. For example, El‐Hiti (1997) described the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, a related compound, indicating diverse synthetic pathways for these molecules (El‐Hiti, 1997).

  • Chemical Transformations : The inherent lactam moiety in related triazoloquinazolines allows for various chemical transformations, leading to a range of derivatives with potential applications in different fields. Al-Salahi and Geffken (2011) demonstrated this by synthesizing novel derivatives from 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (Al-Salahi & Geffken, 2011).

Biological and Pharmacological Activities

  • Antibacterial Properties : Zeydi, Montazeri, and Fouladi (2017) explored the antibacterial potential of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives, demonstrating their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Zeydi et al., 2017).

  • Antimicrobial Activity : Al-Salahi et al. (2013) investigated the antimicrobial activity of methylsulfanyl-triazoloquinazoline derivatives, showing effectiveness against Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi et al., 2013).

  • Receptor Binding : Mustazza et al. (2006) synthesized spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] and evaluated them as ligands for the nociceptin receptor, showing partial agonistic activity in some compounds (Mustazza et al., 2006).

  • Adenosine Receptor Antagonism : Burbiel et al. (2016) found that 2-Amino[1,2,4]triazolo[1,5-c]quinazolines were potent antagonists of the adenosine receptor, highlighting their potential in developing selective receptor antagonists (Burbiel et al., 2016).

  • Antiproliferative Activity in Cancer Research : Yuan et al. (2021) synthesized indole-containing biaryl derivatives, including a compound based on the triazoloquinazoline structure, showing significant antiproliferative activity against cancer cell lines (Yuan et al., 2021).

Wirkmechanismus

The exact mechanism of action for 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline depends on its specific biological target. For instance, in the context of antimalarial activity, it may inhibit enzymes involved in the Plasmodium spp. life cycle, such as dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS). Docking studies suggest that the (S) stereoisomer of these compounds exhibits stable binding with the active site of the enzyme, making it a potential candidate for further evaluation .

Eigenschaften

IUPAC Name

2-methyl-5-piperidin-1-yl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11-16-14-12-7-3-4-8-13(12)17-15(20(14)18-11)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTOWCQUMKUWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.